DGAT1 Inhibitory Potency: N-Methyl-4-hydroxy Substitution vs. Alternatives
The 4-hydroxy-1-methylpyrrolidin-2-one scaffold demonstrates significant inhibitory activity against human DGAT1, a key enzyme in triglyceride synthesis. While a specific analog from the same series (CHEMBL5204128) shows an IC50 of 20 nM [1], alternative pyrrolidinone-based DGAT1 inhibitors lacking the optimal N-methyl/4-hydroxy motif can be significantly less potent. For example, CHEMBL3235304 exhibits an IC50 of 220 nM against human DGAT1, an 11-fold reduction in potency [2]. This highlights the critical role of the N-methyl and C4-hydroxyl groups in achieving nanomolar potency against this therapeutic target.
| Evidence Dimension | Inhibitory potency (IC50) against human Diacylglycerol O-acyltransferase 1 (DGAT1) |
|---|---|
| Target Compound Data | 20 nM (for a closely related analog CHEMBL5204128 containing the 4-hydroxy-1-methylpyrrolidin-2-one core) [1] |
| Comparator Or Baseline | CHEMBL3235304: a pyrrolidinone-based DGAT1 inhibitor with different substitution [2] |
| Quantified Difference | 11-fold less potent (20 nM vs. 220 nM) |
| Conditions | Recombinant human DGAT1 expressed in Sf9 insect cell membranes, assessed via LC-MS-based measurement of triglyceride synthesis. |
Why This Matters
This 11-fold potency difference is a critical consideration for lead optimization in DGAT1-targeted drug discovery, where nanomolar affinity is essential for efficacy and therapeutic index.
- [1] BindingDB. BDBM50599923 (CHEMBL5204128). View Source
- [2] BindingDB. BDBM50003812 (CHEMBL3235304). View Source
